molecular formula C19H18ClN3O4S B11362392 N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Cat. No.: B11362392
M. Wt: 419.9 g/mol
InChI Key: SKUOUILBLDNJGJ-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a complex organic compound that features a pyrrolidine ring, a benzisothiazole moiety, and a chloro-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide can undergo various types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets. The pyrrolidine ring and benzisothiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific biological context .

Properties

Molecular Formula

C19H18ClN3O4S

Molecular Weight

419.9 g/mol

IUPAC Name

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C19H18ClN3O4S/c20-15-11-13(7-8-16(15)22-9-3-4-10-22)21-18(24)12-23-19(25)14-5-1-2-6-17(14)28(23,26)27/h1-2,5-8,11H,3-4,9-10,12H2,(H,21,24)

InChI Key

SKUOUILBLDNJGJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O)Cl

Origin of Product

United States

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